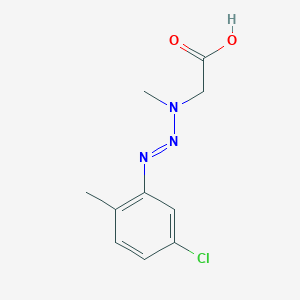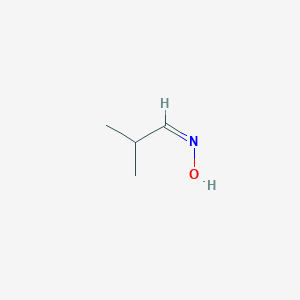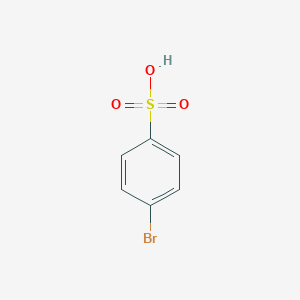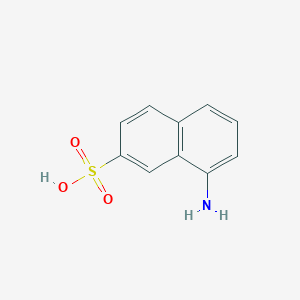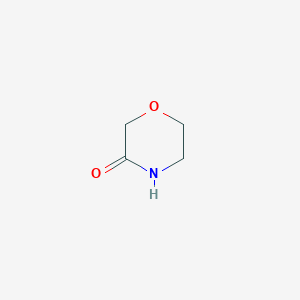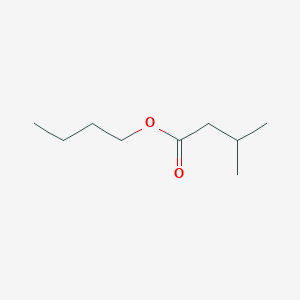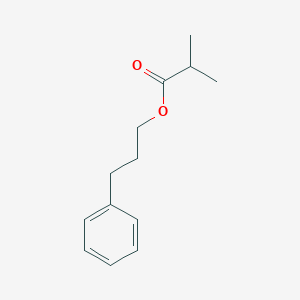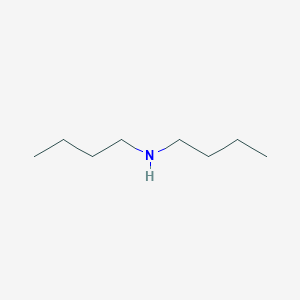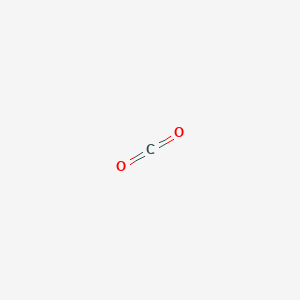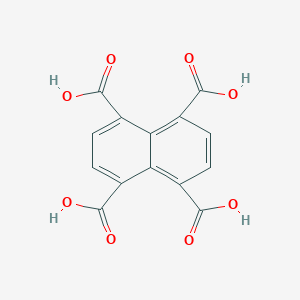
Acide 1,4,5,8-naphtalènetetracarboxylique
Vue d'ensemble
Description
1,4,5,8-Naphthalenetetracarboxylic acid (NTCA) is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused aromatic rings. It is a white solid with a molecular weight of 224.21 g/mol and a melting point of 177-179 °C. NTCA is used in various scientific and industrial applications, ranging from the synthesis of organic compounds to its use as a reagent in organic synthesis.
Applications De Recherche Scientifique
Transport de spin dans les dispositifs moléculaires
Le dianhydride de l’acide 1,4,5,8-naphtalènetetracarboxylique (NTCDA) a été étudié pour ses propriétés de transport de spin lorsqu’il est utilisé dans des dispositifs moléculaires. Les chercheurs ont utilisé la théorie de la fonctionnelle de la densité et la méthode de la fonction de Green hors équilibre pour explorer les propriétés de transport dépendantes du spin des dispositifs à base de NTCDA. Ces dispositifs présentent un potentiel pour des dispositifs spintroniques multifonctionnels à hautes performances, en particulier lorsque le NTCDA est ancré à des électrodes de nanorubans de graphène en zigzag .
Matériau d’anode pour batteries lithium-ion
Le NTCDA a été greffé sur des macromolécules de phtalocyanine de nickel pour créer un nouveau matériau d’anode pour les batteries lithium-ion. Cette combinaison s’est avérée améliorer la dispersibilité, la conductivité et la stabilité en solution, qui sont cruciales pour améliorer les performances des batteries. La capacité de décharge initiale et le taux de rétention de capacité de ce matériau sont considérablement plus élevés que ceux du NTCDA seul, ce qui indique ses performances électrochimiques supérieures .
Applications de semi-conducteurs organiques
En tant que semi-conducteur organique de type n, le NTCDA trouve des applications dans la fabrication de divers dispositifs. Il est utilisé dans les piles à combustible, les transistors à couches minces organiques (OTFT), les batteries lithium-ion et les photovoltaïques organiques (OPV). Ses propriétés semi-conductrices sont essentielles au développement de composants électroniques dans ces dispositifs .
Marqueurs fluorescents pour cellules hypoxiques
Dans le domaine de la recherche biomédicale, le NTCDA est utilisé dans la préparation de nouveaux marqueurs fluorescents. Ces marqueurs sont conçus pour les cellules hypoxiques et contiennent des naphtalimides avec deux chaînes latérales hétérocycliques. Les marqueurs sont utilisés pour la liaison bioréductrice, qui est une méthode pour cibler et visualiser les cellules en conditions de faible oxygène .
Mécanisme D'action
Target of Action
1,4,5,8-Naphthalenetetracarboxylic acid (NTCDA) is a highly conjugated, carbonyl-containing molecule . It is primarily used as an electron-transporting material in organic electronics . The compound’s primary targets are the electronic systems of these devices, where it can accept electrons due to its extended conjugated ring system and electron-withdrawing groups .
Mode of Action
The mode of action of NTCDA involves the transmission of electronic effects through its conjugated framework . In basic solution, the hydrolysis of NTCDA yields, sequentially, 1,4,5,8-naphthalene diacid monoanhydride (II), and 1,4,5,8-naphthalene tetracarboxylic acid (I). The second-order rate constant for alkaline hydrolysis is 200-fold higher for the first ring opening .
Pharmacokinetics
It is known that the compound is insoluble in ethanol, chloroform, and benzene, and slightly soluble in acetone aqueous solution .
Result of Action
The result of NTCDA’s action is the improvement of the electric conductivity in co-deposited films of NTCDA and several metals, including indium, magnesium, and aluminum . This can effectively reduce the leakage current and improve the breakdown strength and energy storage properties of the composite at high temperature .
Action Environment
The action of NTCDA is influenced by environmental factors such as pH and temperature . The kinetics of hydrolysis of NTCDA in aqueous solution were determined from 5 M acid to pH 10 . The rate constant for water-catalyzed hydrolysis of NTCDA is 25-fold higher than that for II . In concentrated acid, the rates for reaching equilibrium (I, II, and III) increase, and III is the major product .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various biomolecules in a biochemical context .
Molecular Mechanism
It is known that this compound can interact with various biomolecules at the molecular level .
Dosage Effects in Animal Models
The effects of different dosages of 1,4,5,8-Naphthalenetetracarboxylic acid in animal models have not been extensively studied. Therefore, information about threshold effects, toxic effects at high doses, and other dosage-related effects is currently unavailable .
Propriétés
IUPAC Name |
naphthalene-1,4,5,8-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAPPGSPBNVTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059592 | |
| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128-97-2 | |
| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,4,5,8-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,5,8-NAPHTHALENE TETRACARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB96NX2F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

